(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate
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Overview
Description
(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a furan ring, and a fluorophenyl group. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving cyano groups.
Industry: It is used in the production of adhesives and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate involves the interaction of its cyano group with nucleophiles. The cyano group is highly electrophilic and can react with nucleophiles such as amines or thiols. This reaction leads to the formation of stable adducts, which can be used in various applications. The furan ring and fluorophenyl group also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler cyanoacrylate used in similar applications.
Methyl cyanoacrylate: Another cyanoacrylate with similar adhesive properties.
2-cyano-3-(5-(4-chlorophenyl)furan-2-yl)acrylate: A structurally similar compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the combination of the cyano group, furan ring, and fluorophenyl group provides a unique set of properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWYBPXFWRAOO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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